molecular formula C18H12ClFO2 B13001777 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde

2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde

Cat. No.: B13001777
M. Wt: 314.7 g/mol
InChI Key: QWAJYMXWWKONTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is a chemical compound with the molecular formula C18H12ClFO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthaldehyde group linked to a 2-chloro-4-fluorobenzyl ether moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde typically involves the reaction of 2-chloro-4-fluorobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include potassium carbonate or sodium hydroxide, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthoic acid.

    Reduction: 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity to certain receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzaldehyde
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
  • 4-((2-Chloro-4-fluorobenzyl)oxy)benzoic acid

Uniqueness

2-((2-Chloro-4-fluorobenzyl)oxy)-1-naphthaldehyde is unique due to its naphthaldehyde core, which imparts distinct chemical and biological properties compared to its benzaldehyde and benzoic acid analogs. This uniqueness makes it a valuable compound for specific research applications where the naphthaldehyde moiety plays a crucial role in the compound’s activity.

Properties

Molecular Formula

C18H12ClFO2

Molecular Weight

314.7 g/mol

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methoxy]naphthalene-1-carbaldehyde

InChI

InChI=1S/C18H12ClFO2/c19-17-9-14(20)7-5-13(17)11-22-18-8-6-12-3-1-2-4-15(12)16(18)10-21/h1-10H,11H2

InChI Key

QWAJYMXWWKONTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.